Methyl 6-fluorobenzofuran-2-carboxylate

Übersicht

Beschreibung

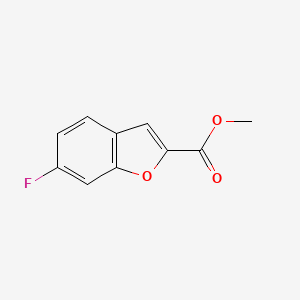

Methyl 6-fluorobenzofuran-2-carboxylate is a fluorinated benzofuran derivative characterized by a fluorine substituent at position 6 of the benzofuran core and a methyl ester group at position 2. Fluorine’s high electronegativity and small atomic radius impart unique electronic and steric properties to this compound, making it a candidate for applications in medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluorobenzofuran-2-carboxylate typically involves the reaction of 6-fluoro-2-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N-methylpyrrolidone at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-fluorobenzofuran-2-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom on the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry Methyl 6-fluorobenzofuran-2-carboxylate is used as an intermediate in synthesizing complex molecules.

- Drug Synthesis It is utilized in producing aldose reductase inhibitors like Fidarestat, which is significant for managing diabetic complications.

- Biological Activities It is a candidate for studying cellular processes and developing new drugs.

Anticancer Activity

Benzofuran derivatives, including this compound, have anticancer potential. Compounds with similar structures inhibit cancer cell lines by targeting specific pathways involved in tumor growth.

Mechanism of Action The compound may act as an inhibitor of key enzymes involved in cancer progression, such as Polo-like kinase (Plk1), which is often upregulated in cancers.

Case Studies In vitro studies show that related benzofuran derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

Pharmacological Applications

Beyond antimicrobial and anticancer applications, this compound shows promise in treating various conditions:

- Inflammatory Diseases It may serve as an inhibitor of leukotriene biosynthesis, potentially aiding conditions like inflammatory bowel disease.

- Neuroprotective Effects Preliminary studies suggest that benzofuran derivatives can protect against neuronal damage induced by toxic agents.

Interaction Studies

Interaction studies involving methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate focus on its binding affinity to aldose reductase and other target enzymes. Techniques employed in these studies include:

- X-ray crystallography

- Enzyme kinetics assays

- Molecular docking

Wirkmechanismus

The mechanism of action of methyl 6-fluorobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects and Electronic Properties

The 6-fluoro substituent distinguishes this compound from analogs with methyl, chloro, bromo, or hydroxyl groups at position 6 (Table 1). Fluorine’s strong electron-withdrawing effect (EWG) reduces electron density on the aromatic ring, enhancing stability and altering reactivity in electrophilic substitution reactions compared to methyl (electron-donating) or bulkier halogens like chlorine and bromine .

Table 1: Key Substituent Comparisons

Ester Group Positioning

The methyl ester at position 2 is conserved in analogs like methyl 6-methylbenzofuran-2-carboxylate and methyl 6-chloro-1-benzofuran-2-carboxylate . However, derivatives such as ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate feature ester groups at position 3, which disrupts conjugation patterns and may reduce metabolic stability compared to position 2 esters.

Halogen-Specific Properties

- Fluorine vs. Chlorine/Bromine : Fluorine’s smaller size and higher electronegativity result in weaker van der Waals interactions but stronger dipole effects compared to chlorine and bromine. This can enhance binding specificity in biological targets .

- Chlorine : The 6-chloro analog (CAS 323580-73-0) has a higher molecular weight (210.61 g/mol) and may exhibit stronger EWG effects than fluorine, albeit with increased steric hindrance .

Physicochemical Properties

- Solubility and Stability : Fluorine’s small size may improve aqueous solubility compared to bulkier halogens like bromine. However, methyl esters generally enhance lipophilicity, favoring membrane permeability .

- Crystallography : Programs like SHELXL () are widely used for crystallographic analysis of such compounds, aiding in the determination of structure-activity relationships.

Biologische Aktivität

Methyl 6-fluorobenzofuran-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 6-position of the benzofuran ring, which enhances its biological properties compared to non-fluorinated analogs. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4.77 μM | |

| Pseudomonas aeruginosa | 8.96 μM | |

| Escherichia coli | 18.97 μM |

The introduction of fluorine has been shown to enhance antibacterial activity, with derivatives displaying MIC values significantly lower than those of their parent compounds. A structure-activity relationship (SAR) study indicated that halogen substitutions at various positions on the benzofuran ring improve antimicrobial efficacy .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit cancer cell proliferation through various mechanisms.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| HeLa (Cervical Cancer) | 7.5 | |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound may act as a potential lead for further development into anticancer agents.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Cell Growth : The compound has been shown to inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Studies indicate that it may promote apoptosis in cancer cells by activating caspase pathways .

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and function, leading to cell lysis .

Case Studies and Research Findings

A series of studies have examined the effects of this compound in both in vitro and in vivo settings:

- In Vivo Tumor Models : Animal models demonstrated that treatment with this compound resulted in reduced tumor size and increased survival rates compared to control groups .

- Synergistic Effects : Combinations with other antimicrobial agents showed enhanced efficacy, suggesting potential for use in combination therapies .

Q & A

Q. What are the common synthetic routes for Methyl 6-fluorobenzofuran-2-carboxylate, and what factors influence the choice of fluorination agents?

Basic

Synthesis typically involves functionalization of the benzofuran core. A two-step approach may include:

Benzofuran scaffold construction : Cyclization of substituted phenols with propargyl derivatives under basic conditions, as seen in analogous syntheses of methyl benzofuran carboxylates .

Fluorination : Electrophilic fluorination (e.g., using Selectfluor® or N-fluoropyridinium salts) at the 6-position. The choice of fluorination agent depends on reactivity, selectivity, and compatibility with the carboxylate ester group.

Key considerations :

- Regioselectivity (avoiding competing reactions at the 5-position).

- Stability of intermediates under fluorination conditions.

- Post-synthesis purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Basic

- NMR :

- NMR: Distinct singlet for the methyl ester (δ ~3.8–4.0 ppm) and splitting patterns for fluorine-coupled aromatic protons.

- NMR: Direct confirmation of fluorination (δ ~-110 to -120 ppm for aryl-F).

- Mass spectrometry (HRMS) : Exact mass confirmation of molecular ion () and fragmentation patterns.

- IR : Ester carbonyl stretch (~1700–1750 cm) and C-F bond (~1200 cm) .

Q. How can conformational analysis using Cremer-Pople parameters enhance the understanding of this compound’s reactivity?

Advanced

The Cremer-Pople puckering coordinates quantify out-of-plane distortions in the benzofuran ring. For this compound:

- Calculate puckering amplitude () and phase angle () from X-ray crystallography data.

- Correlate ring puckering with steric effects from the 6-fluoro substituent and electronic effects on nucleophilic/electrophilic sites.

- Applications: Predict regioselectivity in derivatization reactions (e.g., ester hydrolysis, fluorophilic interactions) .

Q. What methodologies resolve contradictions in crystallographic data for this compound derivatives?

Advanced

- Refinement software : Use SHELXL for high-resolution data to resolve disorder or twinning, leveraging constraints for fluorine occupancy .

- Validation tools : Check geometric outliers (e.g., bond lengths, angles) against Cambridge Structural Database (CSD) averages.

- ORTEP visualization : Analyze thermal ellipsoids to distinguish static disorder from dynamic motion .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

Basic

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water.

- Stability :

- Hydrolyzes under strong acidic/basic conditions (ester cleavage).

- Light-sensitive due to the fluorobenzofuran core; store in amber vials at 4°C.

- Data sources : Analogous methyl benzofuran carboxylates show mp ~190–200°C and similar stability trends .

Q. How does electronic modulation by the fluorine substituent affect the compound’s intermolecular interactions in crystal packing?

Advanced

- Crystal engineering : Fluorine’s electronegativity enhances dipole-dipole interactions and C-F···H hydrogen bonding.

- X-ray analysis : Compare packing motifs (e.g., herringbone vs. layered structures) with non-fluorinated analogs.

- Impact : Increased melting points and reduced solubility in nonpolar solvents relative to methyl or chloro derivatives .

Q. What computational approaches predict the biological activity of this compound derivatives?

Advanced

- Docking studies : Screen against target proteins (e.g., enzymes with hydrophobic active sites) using AutoDock Vina.

- QSAR models : Correlate substituent electronic parameters (Hammett ) with bioactivity data.

- MD simulations : Assess binding stability of fluorine-mediated interactions over 100-ns trajectories .

Q. What are the challenges in achieving regioselective fluorination during synthesis, and how can they be mitigated?

Basic

- Challenges : Competing fluorination at the 5-position or overhalogenation.

- Solutions :

- Use directing groups (e.g., ester at 2-position) to steer electrophilic attack.

- Optimize temperature (-20°C to 0°C) and stoichiometry (1.1–1.3 equiv. fluorinating agent).

- Monitor reaction progress via TLC or inline NMR .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs to explore pharmacological potential?

Advanced

Derivatization : Synthesize analogs with varying substituents (e.g., Cl, Br, OMe) at the 6-position.

Assays : Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with steric/electronic descriptors.

Statistical analysis : Use PCA or PLS regression to identify critical SAR drivers .

Q. What statistical methods analyze discrepancies in bioactivity data across studies?

Advanced

- Meta-analysis : Apply random-effects models to account for inter-study variability.

- Bland-Altman plots : Visualize systematic biases in assay protocols.

- Machine learning : Train classifiers to identify confounding variables (e.g., solvent, cell line) .

Eigenschaften

IUPAC Name |

methyl 6-fluoro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZSVBINTUWFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105823-45-6 | |

| Record name | methyl 6-fluoro-1-benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.